HX600

Übersicht

Beschreibung

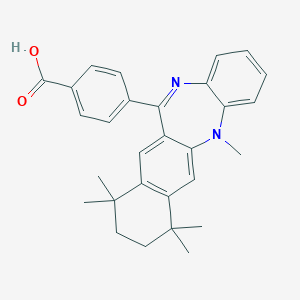

4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid is a complex organic compound with a unique structure that includes multiple methyl groups and a benzodiazepine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of a naphthalene derivative with a benzodiazepine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of high-efficiency catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1,4]diazepin-13-yl)benzoic acid: This compound has a similar structure but differs in the position and number of methyl groups.

Pentamethylcyclopentadienylrhodium(III) chloride dimer: Although structurally different, this compound shares some chemical properties with 4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid.

Uniqueness

The uniqueness of 4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid lies in its specific arrangement of methyl groups and the benzodiazepine core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

HX600 is a synthetic compound recognized for its role as an agonist for the Retinoid X Receptor (RXR) and Nurr1 heterodimer complex. This compound has garnered attention due to its neuroprotective properties, particularly in the context of ischemic stroke and neuroinflammation. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

This compound functions primarily by activating the RXR-Nurr1 heterodimer complex, which is crucial for various neuroprotective processes. Nurr1 is a nuclear receptor that plays a significant role in the survival and differentiation of dopaminergic neurons, as well as in mediating anti-inflammatory effects in the brain. Activation of this receptor has been shown to suppress pro-inflammatory pathways, such as those mediated by nuclear factor kappaB (NFκB) .

Key Mechanisms:

- Neuroprotection : this compound promotes neuronal survival by inhibiting inflammatory responses in neuronal cells.

- Anti-inflammatory Effects : It reduces the expression of pro-inflammatory mediators in microglia, thereby preventing inflammation-induced neuronal death .

- Ischemia Protection : In animal models, this compound has demonstrated efficacy in protecting against ischemia-induced neuronal damage and improving motor deficits post-stroke .

In Vitro Studies

In vitro experiments have shown that treatment with this compound leads to increased neuronal viability under inflammatory conditions. For instance, co-culture studies involving neurons and microglia revealed that pre-treatment with this compound significantly reduced cell death induced by lipopolysaccharide (LPS), a common inflammatory stimulus .

In Vivo Studies

In vivo studies using a mouse model of permanent middle cerebral artery occlusion (a model for ischemic stroke) demonstrated that this compound treatment resulted in:

- Reduced Motor Deficits : Mice treated with this compound showed improved motor function compared to controls.

- Decreased Inflammation : There was a notable reduction in markers associated with inflammation (e.g., Iba-1 and TREM2) and leukocyte infiltration into the brain tissue .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Stroke Recovery : A study involving ischemic stroke patients indicated that compounds similar to this compound could enhance recovery outcomes through anti-inflammatory mechanisms.

- Neurodegenerative Disorders : Research on Parkinson's disease models suggested that RXR ligands, including this compound, could support dopaminergic neuron survival, indicating potential therapeutic applications for neurodegenerative conditions .

Data Summary

The following table summarizes key biological activities and research findings related to this compound:

| Study Type | Findings |

|---|---|

| In Vitro | - Increased neuronal viability under inflammatory conditions - Reduced LPS-induced cell death |

| In Vivo | - Improved motor function post-stroke - Decreased inflammation markers in ischemic models |

| Case Studies | - Enhanced recovery in stroke patients - Potential benefits for neurodegenerative disorders |

Eigenschaften

IUPAC Name |

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-20(16-21(22)28)26(18-10-12-19(13-11-18)27(32)33)30-23-8-6-7-9-24(23)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFBCHSYAZBTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C(=C2)N(C4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169375 | |

| Record name | HX 600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172705-89-4 | |

| Record name | HX 600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172705894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HX 600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.